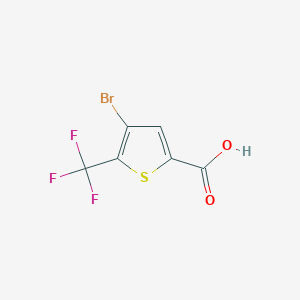

4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O2S/c7-2-1-3(5(11)12)13-4(2)6(8,9)10/h1H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENYCWOEDSVUSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid typically involves the bromination of 5-(trifluoromethyl)thiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Coupling Products: Biaryl compounds with diverse functional groups.

Oxidation/Reduction Products: Carboxylates or alcohol derivatives of the original compound.

Scientific Research Applications

4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of electron-withdrawing groups (bromine and trifluoromethyl) that influence its reactivity. In biological systems, its interactions with molecular targets and pathways are under investigation, with potential implications for enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Thiophene-2-carboxylic Acid Derivatives

Structural Analogues and Substituent Effects

The biological and chemical behavior of thiophene derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

*clogP values estimated using Hansch method or computational tools. †Predicted based on trifluoromethyl’s contribution (+0.9) vs. methyl (+0.5) in clogP .

Biological Activity

4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid is an organofluorine compound notable for its unique structure, which includes a bromine atom, a trifluoromethyl group, and a carboxylic acid functional group attached to a thiophene ring. Its molecular formula is C₆H₂BrF₃O₂S, with a molecular weight of 275.04 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug discovery.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, influencing several biochemical pathways. Thiophene derivatives are known to engage with enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. The presence of the trifluoromethyl group enhances the compound's reactivity, potentially increasing its biological efficacy compared to other thiophene derivatives.

Cellular Effects

Research indicates that this compound can influence cell function by affecting signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with specific enzymes and cofactors, impacting metabolic flux and metabolite levels. Additionally, the compound's effects may vary based on dosage and environmental conditions.

Case Studies

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. In vitro tests have demonstrated that compounds structurally related to this thiophene derivative exhibit varying degrees of HDAC inhibitory activity, with some showing significant potency against specific HDAC subtypes .

- Antimicrobial Activity : Similar compounds have been investigated for their antibacterial properties against strains such as E. coli and Klebsiella spp. The structure-activity relationship (SAR) studies indicate that modifications in the thiophene structure can lead to enhanced antibacterial efficacy .

- Apoptotic Effects : In studies involving leukemic cells, derivatives of thiophene carboxylic acids have shown pro-apoptotic effects. For instance, compounds similar to this compound were found to induce apoptosis more effectively than standard HDAC inhibitors .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Trifluoromethyl)thiophene-2-carboxylic acid | Contains trifluoromethyl and carboxylic acid groups | Moderate HDAC inhibition |

| 4-Chloro-5-(trifluoromethyl)thiophene-2-carboxylic acid | Similar halogenation but with chlorine | Lower reactivity compared to bromine |

| 4-Bromo-thiophene-2-carboxylic acid | Bromine substitution without trifluoromethyl group | Reduced biological activity due to lack of trifluoromethyl group |

This comparison illustrates that while this compound shares common features with other thiophene derivatives, its specific combination of bromination and trifluoromethylation enhances its reactivity and biological activity.

Q & A

Q. What are the common synthetic routes for 4-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid?

The synthesis typically involves functionalization of thiophene precursors. For example, bromination and trifluoromethylation steps can be optimized using protocols similar to those for structurally analogous compounds. A reaction starting with 4-bromothiophene-2-carboxylic acid derivatives (e.g., General Procedure 1 in ) has been reported, yielding 50% 19F NMR yield with isomer ratios of 8.2:1.0 (major:minor). Key steps include careful control of reaction temperature and stoichiometry to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

- 19F NMR : Essential for confirming the presence and ratio of trifluoromethyl isomers (e.g., δ = -60.64 ppm for the major isomer and -57.69 ppm for the minor isomer) .

- X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural determination, particularly for resolving regiochemical ambiguities .

- Purity assessment : HPLC, GC, and mass spectrometry (MS) are recommended, as suppliers like Halochem and ChemSupply Australia provide certificates of analysis (COA) with ≥98% purity specifications .

Q. How should researchers handle and store this compound?

Store below -20°C in airtight containers to prevent hydrolysis or decomposition. Use inert atmospheres (e.g., N2) during reactions due to the sensitivity of the trifluoromethyl and bromo groups. Safety data sheets (SDS) recommend avoiding heat sources and ignition sparks .

Advanced Research Questions

Q. How can low synthetic yields be addressed during scale-up?

Low yields (e.g., 50% in ) may arise from competing isomerization or side reactions. Optimization strategies include:

- Screening catalysts (e.g., Pd-based catalysts for cross-coupling).

- Adjusting solvent polarity (e.g., CDCl3/CH3CN mixtures) to stabilize intermediates.

- Employing high-throughput experimentation (HTE) to identify optimal reaction conditions .

Q. What challenges arise in achieving regioselective bromination of the thiophene ring?

Bromination at the 4-position competes with other positions due to the electron-withdrawing effects of the carboxylic acid and trifluoromethyl groups. Computational modeling (e.g., DFT) can predict reactive sites, while directing groups like methoxy or methyl esters may improve selectivity. highlights similar challenges in methylbromo-thiophene reactions with potassium amide .

Q. How does the trifluoromethyl group influence biological or material properties?

The -CF3 group enhances metabolic stability and binding affinity in drug design by modulating electron density and steric effects. Docking studies (e.g., in ) suggest such groups improve interactions with hydrophobic enzyme pockets, as seen in antifungal agents targeting leucyl-tRNA synthetase .

Q. How can structural ambiguities in crystallographic data be resolved?

Contradictions between NMR and X-ray data (e.g., isomer ratios vs. crystal packing) require multi-technique validation. SHELXL refinement ( ) combined with high-resolution mass spectrometry (HRMS) can resolve discrepancies. For macromolecular applications, SHELXPRO interfaces with cryo-EM data for hybrid modeling .

Q. What are the applications of this compound in materials science?

Derivatives of thiophene carboxylic acids are used in organic electronics (e.g., conductive polymers) due to their π-conjugated systems. Functionalization at the 5-position (trifluoromethyl) can tune bandgap properties, as seen in related compounds like 4-(4-hydroxyphenyl)thiophene-2-carboxylic acid ( ) .

Methodological Notes

- Synthetic Optimization : Always compare 19F NMR yields with isolated yields to account for volatile byproducts .

- Safety Protocols : Follow H.S. code 2934.99-000 for transport and adhere to PRTR regulations for hazardous waste disposal .

- Data Reproducibility : Cross-validate spectral data with public databases (e.g., PubChem, EPA DSSTox) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.